![molecular formula C12H20Cl2N2 B1520171 1-(2-Methylbenzyl)piperazine dihydrochloride CAS No. 5321-51-7](/img/structure/B1520171.png)
1-(2-Methylbenzyl)piperazine dihydrochloride
Overview
Description
“1-(2-Methylbenzyl)piperazine dihydrochloride” is a chemical compound with the molecular weight of 263.21 . It is also known as “Meclizine Related Compound B” and is a monohydrate .
Molecular Structure Analysis
The molecular structure of “1-(2-Methylbenzyl)piperazine dihydrochloride” is represented by the formula C12H18N2.2HCl . The InChI code for this compound is 1S/C12H18N2.2ClH/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14;;/h2-5,13H,6-10H2,1H3;2*1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methylbenzyl)piperazine dihydrochloride” include a molecular weight of 263.21 , and a refractive index of n20/D 1.5430 (lit.) . It has a boiling point of 77-80 °C/0.1 mmHg (lit.) and a density of 0.998 g/mL at 25 °C (lit.) .Scientific Research Applications
Therapeutic Applications and Structural Insights
Piperazine as a Medicinal Scaffold
Piperazine derivatives are integral to developing drugs with diverse therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules. The flexibility of piperazine to accommodate various substituents makes it a valuable building block in drug discovery, influencing pharmacokinetic and pharmacodynamic properties (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).
Anti-mycobacterial Activity
Piperazine's significance extends to the fight against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Its incorporation as a core subunit in molecular frameworks has led to potent anti-mycobacterial agents. The review of anti-mycobacterial compounds highlights piperazine's role in the structure-activity relationship (SAR) of anti-TB molecules, offering insights for designing safer, selective, and cost-effective anti-mycobacterial agents (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, & R. Karpoormath, 2020).
Development of Macozinone for TB Treatment
The development of Macozinone, a piperazine-benzothiazinone PBTZ169, for tuberculosis (TB) treatment is a testament to piperazine's potential in addressing global health challenges. Macozinone targets decaprenylphospohoryl ribose oxidase DprE1, crucial for Mycobacterium tuberculosis cell wall synthesis. Early clinical studies of Macozinone show promise for more efficient TB drug regimens, demonstrating the impact of piperazine derivatives in therapeutic advancements (V. Makarov & K. Mikušová, 2020).
Safety and Hazards
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14;;/h2-5,13H,6-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNSMSIMMNLDCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbenzyl)piperazine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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